molecular formula C10H14N2O2 B2521764 1-[(4-Methoxyphenyl)methyl]-3-methylurea CAS No. 188911-53-7

1-[(4-Methoxyphenyl)methyl]-3-methylurea

Cat. No.: B2521764
CAS No.: 188911-53-7
M. Wt: 194.234
InChI Key: BVFWCUQJVZGIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)methyl]-3-methylurea is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylurea moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylurea typically involves the reaction of 4-methoxybenzylamine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzylamine+Methyl isocyanateThis compound\text{4-Methoxybenzylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} 4-Methoxybenzylamine+Methyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxybenzylamine.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

  • 4-[(4-Methoxyphenyl)methyl]-3-methylurea
  • 1-[(4-Methoxyphenyl)methyl]-3-ethylurea
  • 1-[(4-Methoxyphenyl)methyl]-3-phenylurea

Comparison: Compared to its analogs, 1-[(4-Methoxyphenyl)methyl]-3-methylurea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group enhances its solubility and may affect its interaction with biological targets, making it a compound of particular interest in medicinal chemistry.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWCUQJVZGIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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